molecular formula C11H16N2OS B3239327 (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1420862-32-3

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B3239327
CAS No.: 1420862-32-3
M. Wt: 224.32 g/mol
InChI Key: WSYQSAXOIRRZFV-UHFFFAOYSA-N
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Description

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone is a chemical compound with the molecular formula C11H16N2OS. It is characterized by the presence of a piperidine ring, an aminomethyl group, and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone typically involves the reaction of piperidine derivatives with thiophene-based compounds. One common method involves the use of (4-(aminomethyl)piperidin-1-yl) as a reactant, which is then coupled with thiophen-2-ylmethanone under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene and Benchchem offer custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

(4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-(Aminomethyl)piperidin-1-yl)(thiophen-2-yl)methanone include:

  • (RS)-1-(Piperidin-2-yl)methanamine
  • 2-Piperidinemethanamine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a piperidine ring, an aminomethyl group, and a thiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c12-8-9-3-5-13(6-4-9)11(14)10-2-1-7-15-10/h1-2,7,9H,3-6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYQSAXOIRRZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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